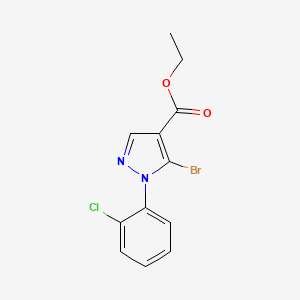
2-(3-ヒドロキシメチルフェニル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxymethylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a hydroxymethyl group at the meta position
科学的研究の応用
2-(3-Hydroxymethylphenyl)phenol has several applications in scientific research:
作用機序
Target of Action
Phenolic compounds are known to interact with a variety of targets in biological systems, including proteins, enzymes, and cell membranes . The specific targets of “2-(3-Hydroxymethylphenyl)phenol” would depend on its specific structure and properties.
Mode of Action
Phenolic compounds can interact with their targets in several ways. For example, they can bind to proteins and enzymes, altering their structure and function . They can also interact with cell membranes, potentially disrupting their integrity .
Biochemical Pathways
Phenolic compounds are involved in various biochemical pathways. They are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids, or the “polyketide” acetate/malonate pathway, which can produce simple phenols .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary widely depending on their specific structures. Some phenolic compounds are readily absorbed and distributed throughout the body, while others are metabolized and excreted quickly .
Result of Action
The effects of phenolic compounds at the molecular and cellular level can include changes in enzyme activity, protein function, and cell membrane integrity . These changes can have downstream effects on cellular processes and overall organism health.
Action Environment
The action, efficacy, and stability of phenolic compounds can be influenced by various environmental factors. These can include the presence of other chemicals, pH, temperature, and light conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxymethylphenyl)phenol can be achieved through several methods. One common approach involves the reduction of 2-hydroxybenzaldehydes using sodium borohydride. This method provides good yields and is an improvement over direct hydroxymethylation with paraformaldehyde . Another method involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine, which also yields the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-(3-Hydroxymethylphenyl)phenol may involve the use of nucleophilic aromatic substitution reactions. These reactions typically require specific conditions, such as the presence of electron-attracting groups and strong nucleophiles . The use of aqueous hydrogen peroxide as an oxidant in combination with H2O2/HBr as the reagent has also been reported for the synthesis of substituted phenols .
化学反応の分析
Types of Reactions
2-(3-Hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
類似化合物との比較
Similar Compounds
2-Hydroxymethylphenol: Similar in structure but lacks the additional phenyl group.
Hydroquinone: Contains two hydroxyl groups on the benzene ring but lacks the hydroxymethyl group.
Phenol: The simplest compound in this class, with only one hydroxyl group attached to the benzene ring.
Uniqueness
2-(3-Hydroxymethylphenyl)phenol is unique due to the presence of both a hydroxymethyl group and a phenol group on the aromatic ring.
特性
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUGBQFZWKEBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B572443.png)




![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)


![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)



